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Fmoc-L-Alanine N-carboxyanhydride

Cat. No.: B1580454
M. Wt: 337.3
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Description

Significance of Synthetic Polypeptides and Poly(amino acid)s in Advanced Materials Research

Synthetic polypeptides and poly(amino acid)s have become a cornerstone of advanced materials research due to their unique combination of properties derived from their protein-like structures. nih.govnih.gov These polymers are highly valued in biomedical science for their inherent biocompatibility and biodegradability, making them ideal candidates for applications such as drug delivery, tissue engineering, and antibacterial dressings. wikipedia.orgresearchgate.netpku.edu.cn The chemical diversity afforded by the variety of amino acid side chains allows for the creation of materials with tunable functionalities and the ability to form complex secondary structures like α-helices and β-sheets. nih.govnih.gov This structural organization enables their self-assembly into well-defined supramolecular structures, including micelles, vesicles, and hydrogels, which are critical for their function in biomedical applications. nih.gov Scientists are developing synthetic polypeptides that mimic the active sites of natural peptides, offering improved stability and resilience to environmental factors, which expands their potential use in medicine and biotechnology. wikipedia.org

Overview of Polypeptide Synthesis Methodologies in Academia

Several methodologies are employed for the synthesis of polypeptides in academic and industrial research, each with distinct advantages and limitations. wikipedia.orggoogle.com The primary techniques include solid-phase peptide synthesis (SPPS), biological preparation methods, and the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). wikipedia.orgnih.gov

SPPS allows for the precise, stepwise construction of peptides with a specific sequence and length, but it can be a costly and complex process. wikipedia.orgsigmaaldrich.com Chemo-enzymatic polymerization is presented as a green and atom-economical alternative. illinois.edu However, for producing long polypeptide chains (over 100 residues) efficiently, the ROP of NCAs is often the most expedient and economical method. mdpi.com

The discovery of α-amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, dates back to the early 20th century. wikipedia.org Hermann Leuchs first synthesized these compounds between 1906 and 1908 by heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum. wikipedia.org This method, however, required high temperatures that could lead to the decomposition of some NCAs. wikipedia.org

A significant advancement was the "Fuchs-Farthing" method, which involves the direct phosgenation of unprotected α-amino acids. This approach allowed for the synthesis of pure NCA monomers with good yield. The subsequent ring-opening polymerization of these cyclic monomers was found to be a powerful method for generating high molecular weight polypeptides. wikipedia.orgmdpi.com Early polymerizations were often initiated by bases or primary amines, but these methods offered limited control over the resulting polymer. mdpi.com A major breakthrough occurred in the late 1990s with the introduction of transition metal complexes as initiators, which enabled the first examples of controlled, living polymerization of NCAs, paving the way for the synthesis of well-defined polypeptide architectures. mdpi.com

NCA-ROP has emerged as a preferred method for synthesizing high molecular weight polypeptides due to several key advantages. wikipedia.org This method is highly efficient, capable of producing long-chain polymers rapidly, often within minutes. wikipedia.org The resulting polypeptides typically have higher molecular weights and lower polydispersity compared to those from other methods, contributing to more stable and uniform material properties. wikipedia.org

A crucial advantage of NCA-ROP is that the polymerization process is driven by the release of carbon dioxide gas, which makes the reaction irreversible and helps drive it to completion. The technique also allows for the synthesis of block copolymers and other complex structures, enabling the creation of materials with tailored functions. wikipedia.orgmdpi.com Modern advancements have led to more controlled polymerization processes, even in the presence of moisture, which simplifies the synthesis and expands the range of applicable monomers. pku.edu.cn These features make NCA-ROP a versatile and powerful tool for generating a wide array of functional biomaterials for fields like drug delivery, gene therapy, and tissue engineering. youtube.comnih.gov

Role of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid and Polypeptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that plays a pivotal role in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). kilobio.comactivotec.com Introduced in the 1970s, its use represents a major landmark in the chemical synthesis of peptides. activotec.comtiscali.cz The primary function of the Fmoc group is to temporarily shield the N-terminus of an amino acid, preventing unwanted side reactions during the formation of peptide bonds. nih.govnih.gov

Key advantages of the Fmoc group include its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in DMF. kilobio.comactivotec.com This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which can remain intact during Fmoc-deprotection and be removed in a final cleavage step. activotec.com Furthermore, the cleavage of the Fmoc group produces a dibenzofulvene-piperidine adduct that absorbs strongly in the UV spectrum, allowing for real-time monitoring of the deprotection step. nih.govkilobio.com These properties make Fmoc chemistry highly efficient and versatile, enabling the synthesis of complex and large peptides with high purity. activotec.comnih.gov

Table 1: Key Characteristics of the Fmoc Protecting Group

Feature Description Reference(s)
Chemical Nature Base-labile amine protecting group. kilobio.com
Application Widely used in solid-phase peptide synthesis (SPPS). activotec.com
Deprotection Removed under mild basic conditions (e.g., 20% piperidine in DMF). kilobio.comactivotec.com
Stability Stable to acidic conditions. kilobio.com
Monitoring Cleavage byproduct (dibenzofulvene) can be monitored by UV spectroscopy. nih.govkilobio.com
Orthogonality Compatible with acid-labile side-chain protecting groups. activotec.com

Research Scope and Focus on Fmoc-L-Alanine N-carboxyanhydride

While the ring-opening polymerization of NCAs is a primary method for polypeptide synthesis, the specific compound this compound occupies a more specialized niche. In this molecule, the Fmoc protecting group is attached to the nitrogen atom within the N-carboxyanhydride ring itself. Such compounds are part of a class known as urethane-protected amino acid N-carboxyanhydrides (UNCAs).

UNCAs are noted for being stable, often crystalline, pre-activated amino acid derivatives that can be isolated. However, the main body of research on Fmoc-L-Alanine NCA is not centered on its use as a monomer for creating poly-L-alanine. Instead, its primary documented application is as a highly reactive chiral derivatizing agent in analytical chemistry. kilobio.comnih.gov It is used to react with other amino acids, forming diastereomeric dipeptides that can then be separated and quantified using capillary electrophoresis or HPLC to determine enantiomeric purity. kilobio.comnih.gov This article will explore the properties of Fmoc-L-Alanine NCA within the framework of polymer science while acknowledging that its principal and well-documented research application lies in the field of chiral analysis.

Table 2: Properties and Applications of this compound

Property/Application Description Reference(s)
Chemical Class Urethane-protected α-amino acid N-carboxyanhydride (UNCA).
Primary Research Use Chiral derivatizing agent for the analysis of amino acids. kilobio.comnih.gov
Analytical Technique Used in Capillary Electrophoresis (CE) and HPLC for enantioseparation. kilobio.comnih.gov
Reaction Reacts with amino acids to form diastereomeric N-protected dipeptides. nih.gov
Reaction Time Derivatization is rapid, often complete within 5 minutes at room temperature. kilobio.com
Stability As a UNCA, it is generally stable for storage and handling.

Properties

Molecular Weight

337.3

Origin of Product

United States

Mechanistic Studies of Ring Opening Polymerization Rop of Fmoc L Alanine N Carboxyanhydride

Fundamental Mechanisms of NCA Ring-Opening Polymerization

The ring-opening polymerization of NCAs, including Fmoc-L-Alanine N-carboxyanhydride, is primarily governed by two competing reaction pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). nih.govnih.govpku.edu.cn The prevalence of each mechanism is highly dependent on the nature of the initiator and the reaction conditions. nih.govpku.edu.cn

Normal Amine Mechanism (NAM)

The Normal Amine Mechanism is a nucleophilic ring-opening process that typically leads to a controlled polymerization, yielding polypeptides with predictable molecular weights and narrow molecular weight distributions. nih.govillinois.edu This mechanism is favored when using nucleophilic initiators that are less basic, such as primary and some secondary amines. nih.govnih.gov

The NAM proceeds through the following key steps:

Initiation: A primary or secondary amine initiator attacks the C5 carbonyl group of the this compound monomer. This nucleophilic addition leads to the opening of the anhydride (B1165640) ring.

Propagation: The newly formed amino group at the terminus of the growing polymer chain attacks another NCA monomer, perpetuating the ring-opening and chain extension process. This step-wise addition allows for a controlled, living polymerization under ideal conditions. nih.gov

Activated Monomer Mechanism (AMM)

The Activated Monomer Mechanism is initiated by strong bases that deprotonate the N3-H proton of the NCA monomer, creating a highly nucleophilic NCA anion. nih.govnih.gov This mechanism is often associated with rapid polymerization rates but can lead to broader molecular weight distributions and less control over the final polymer structure. nih.gov

The key features of the AMM include:

Initiation: A strong base, such as a tertiary amine or an alkoxide, abstracts the proton from the nitrogen atom of the this compound, forming an "activated monomer."

Propagation: The activated monomer anion then acts as the nucleophile, attacking another NCA monomer. This process can lead to the rapid formation of high molecular weight polymers. nih.gov A significant characteristic of the AMM is the regeneration of the initiating base, allowing it to activate multiple monomers. nih.gov

Coexistence and Competition of NAM and AMM in this compound ROP

In many practical scenarios involving the ROP of this compound, both the NAM and AMM can coexist and compete. nih.gov The balance between these two pathways is delicate and can be tuned by the choice of initiator and its concentration. nih.govnih.gov

For instance, when using a mixture of primary and tertiary amines as initiators, a synergistic effect can be observed. The tertiary amine can accelerate the polymerization by promoting the AMM, while the primary amine facilitates controlled chain growth via the NAM. nih.gov Kinetic studies on other NCA monomers have shown that the ratio of primary to tertiary amine is a critical parameter in controlling the polymerization. nih.gov A higher proportion of tertiary amine tends to favor the AMM, leading to faster reaction times but potentially compromising the control over the polymer's molecular weight and dispersity. nih.gov Conversely, a higher proportion of primary amine favors the NAM, resulting in better control but slower polymerization rates. nih.gov The ability to modulate the contributions of NAM and AMM offers a powerful tool for tailoring the synthesis of poly(Fmoc-L-alanine).

Initiator Systems for Controlled this compound Polymerization

The choice of the initiator system is crucial for achieving a controlled ring-opening polymerization of this compound, which is essential for producing polypeptides with well-defined architectures.

Amine-Based Initiators (Primary, Secondary, and Tertiary Amines)

Amines are the most common class of initiators for NCA ROP due to their versatility and tunable reactivity. nih.govnih.gov

Primary Amines: These are classic initiators that predominantly proceed via the NAM, offering good control over the polymerization. nih.govnih.gov However, the polymerization rates can be slow. mpg.de

Secondary Amines: The behavior of secondary amines as initiators is more complex and depends on their steric hindrance and basicity. Less hindered secondary amines can initiate via the NAM, while bulkier and more basic ones may favor the AMM. nih.gov

Tertiary Amines: Tertiary amines are strong bases and typically initiate polymerization through the AMM, leading to rapid but often uncontrolled polymerization. nih.gov However, they can be used in combination with primary amines or primary ammonium (B1175870) salts to accelerate the reaction while maintaining a degree of control. nih.govresearchgate.net

Initiator TypePredominant MechanismKey Characteristics
Primary Amines Normal Amine Mechanism (NAM)Controlled polymerization, predictable molecular weight, narrow dispersity, slower reaction rates. nih.govnih.gov
Secondary Amines NAM or AMMDependent on steric hindrance and basicity; can offer a balance between control and reaction rate. nih.gov
Tertiary Amines Activated Monomer Mechanism (AMM)Rapid polymerization, can lead to high molecular weight polymers, broader dispersity, less control. nih.gov
Mixed Primary/Tertiary Amines Coexistence of NAM and AMMAllows for tuning of polymerization rate and control by adjusting the initiator ratio. nih.gov

Transition Metal Catalysts and Complexes for Controlled ROP

To overcome some of the limitations of amine-based initiators, transition metal complexes have been developed as highly efficient catalysts for the controlled and living ROP of NCAs. illinois.edu These catalysts can offer excellent control over molecular weight and dispersity, even at high monomer-to-initiator ratios.

While specific studies on this compound are limited, research on other NCAs has demonstrated the efficacy of various transition metal complexes, including those based on nickel, cobalt, and other metals. illinois.edu The proposed mechanism for these catalysts often involves the formation of a metal-amido intermediate that propagates the polymerization through a coordination-insertion mechanism. This pathway can effectively suppress side reactions that are common in traditional amine-initiated polymerizations.

The use of transition metal catalysts represents a significant advancement in the synthesis of well-defined polypeptides and holds great promise for the controlled polymerization of this compound, enabling the creation of complex polymer architectures.

Catalyst TypeGeneral MechanismKey Advantages
Nickel Complexes Coordination-InsertionLiving polymerization, well-defined block copolymers, high molecular weights. illinois.edu
Cobalt Complexes Coordination-InsertionControlled polymerization, synthesis of block copolymers. illinois.edu
Other Transition Metals Coordination-InsertionPotential for tailored catalytic activity and polymer properties. illinois.edu

Organocatalytic Approaches and Their Mechanistic Implications

Organocatalysis has emerged as a powerful strategy in NCA ROP, offering metal-free routes to well-defined polypeptides. nih.govresearchgate.net Various organic molecules have been employed to catalyze the polymerization, each operating through distinct mechanistic pathways.

One approach utilizes fluorinated alcohols, such as 1,3-Bis(hexafluoroisopropyl)benzene (1,3-Bis-HFAB), which act as cocatalyst-free, metal-free catalysts. nih.govresearchgate.net The proposed mechanism involves the formation of multiple dynamic hydrogen bonds between the fluorinated alcohol, the NCA monomer, the initiator, and the propagating polymer chain. nih.govresearchgate.net These cooperative interactions are believed to simultaneously activate the carbonyl group of the NCA monomer, making it more susceptible to nucleophilic attack, while also protecting the highly reactive amine group at the end of the growing chain. This dual role enhances both the activity and selectivity of the polymerization. nih.govresearchgate.net

Another significant class of organocatalysts includes conjugated cationic catalysts, such as those derived from 4-(dimethylamino)pyridine (DMAP). nih.gov For instance, a single-center trifunctional organocatalyst, DMAPPCl, has been shown to dramatically accelerate polymerization. nih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that this catalyst functions through a unique cation–dipole interaction. The catalyst's delocalized positive charge activates the C5 carbonyl of the NCA monomer, which reduces the energy barrier for the nucleophilic attack by the initiator. nih.gov This catalytic system not only enhances the polymerization rate but also improves control over the process. nih.gov

Bifunctional initiators, such as amino acid salts, represent another organocatalytic strategy. chemrxiv.org In this system, the carboxylate portion of the amino acid initiates the polymerization by opening the NCA ring. This is followed by a concerted, low-barrier O→N acyl shift, where the acyl group is transferred to the nitrogen atom of the amine functionality. chemrxiv.org This process regenerates a carbamate (B1207046) that continues to propagate the chain, leading to a fast and controlled polymerization. chemrxiv.org

Other Initiator Systems (e.g., Trimethylsilyl (B98337) Compounds, N-Heterocyclic Carbenes)

Beyond traditional amine initiators and organocatalysts, other systems have been developed to gain precise control over the ROP of NCAs.

Trimethylsilyl (TMS) Compounds: Silyl-amine-initiated polymerization, particularly using hexamethyldisilazane (B44280) (HMDS), provides a living and controlled ROP of NCAs. nih.gov This method allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions. nih.gov A similar system uses phenyl trimethylsilyl sulfide (B99878) (PhS-TMS), which acts as a mediator for the rapid ROP of a wide range of NCA monomers. nih.gov The proposed mechanism involves the in-situ formation of a reactive trimethylsilyl carbamate (TMSC) species at the propagating chain end. nih.gov The rapid initiation provided by these TMS compounds contributes to a more controlled, living polymerization process. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have been investigated as potent nucleophilic initiators for the ROP of NCAs. lsu.edu The polymerization proceeds via a zwitterionic mechanism. The NHC initiates the reaction, and the resulting zwitterionic propagating species has charged chain ends. The degree of control is highly dependent on the solvent's dielectric properties. lsu.edu In low dielectric solvents like THF or toluene, the two chain ends remain in close proximity due to Coulombic interaction, forming a cyclic intermediate. This reduces the basicity of the propagating species, suppresses side reactions, and leads to a quasi-living polymerization with good control over molecular weight. lsu.edu In contrast, high dielectric solvents cause the chain ends to dissociate, leading to less control. lsu.edu NHC-iron complexes have also been shown to be highly efficient catalysts for the ROP of other cyclic esters like lactide, operating through a coordination–insertion mechanism, which suggests their potential for robust NCA polymerization as well. nih.gov

Kinetic Investigations of this compound ROP

Kinetic studies are crucial for understanding the mechanism and optimizing the ROP of NCAs. The polymerization of L-alanine NCA, like other NCAs, generally follows first-order kinetics with respect to monomer concentration. rsc.org A linear relationship between the natural logarithm of the initial-to-current monomer concentration ratio (ln([M]₀/[M]t)) and time is typically observed. rsc.org Furthermore, in a well-controlled, living polymerization, the number-average molecular weight (Mn) of the resulting polypeptide increases linearly with monomer conversion. nih.gov

Some catalytic systems exhibit more complex kinetic profiles. For example, the DMAPPCl-catalyzed ROP of γ-benzyl-L-glutamate NCA shows a classic two-stage propagation. This is attributed to the transition of the growing polypeptide chain's secondary structure from a non-helical to an α-helical conformation during polymerization. nih.gov

Factors Influencing Polymerization Rate and Monomer Conversion

Several experimental factors significantly influence the rate and outcome of Fmoc-L-Alanine NCA polymerization.

Catalysts: The presence and type of catalyst have a profound effect. For instance, adding a 4% concentration of a DMAPPCl catalyst can increase the observed rate constant (k_obs) by more than 35-fold compared to the uncatalyzed reaction. nih.gov Fluorinated alcohols and other organocatalysts also substantially accelerate the polymerization. nih.gov

Temperature: Lowering the reaction temperature is a common strategy to suppress side reactions, although it generally slows down the polymerization rate. researchgate.netrsc.org For some NCAs, polymerizations are preferably conducted at 0 °C to avoid the formation of undesired byproducts, which become significant at room temperature. researchgate.netrsc.org

Pressure: The reaction pressure can also play a critical role. Studies on the polymerization of various NCAs, including L-alanine (Ala), have shown that applying a high vacuum (e.g., 1 × 10⁻⁵ bar) can lead to a considerable increase in the polymerization rate compared to reactions run under an inert atmosphere. researchgate.netrsc.org

Impurities: The presence of impurities, particularly water, can significantly affect the polymerization. While traditionally considered detrimental, some recent studies have shown that water can act as a co-initiator or promoter in certain systems, leading to unexpectedly fast and controlled ROP. nih.gov However, in most conventional systems, impurities can alter the rates of reaction steps and lead to a loss of control. illinois.edu

Table 1: Influence of Reaction Conditions on the Polymerization of L-Alanine NCA This table summarizes findings on how temperature and pressure affect the polymerization behavior of L-alanine NCA, based on research by Habraken et al. researchgate.netrsc.org

ParameterConditionObservationScientific Implication
Pressure High Vacuum (1 × 10⁻⁵ bar) vs. Inert AtmospherePolymerization is considerably faster under high vacuum.Suggests that removal of dissolved gases (like CO₂) or other volatile impurities accelerates the reaction.
Temperature 20 °C vs. 0 °CSide reactions are minimal for Ala-NCA before full monomer conversion, even at 20 °C.Alanine (B10760859) NCA is relatively robust against side reactions compared to other NCAs, which require lower temperatures for controlled polymerization.
Side Products Monitored via MALDI-ToF-MSFormation of side products for Ala-NCA mostly begins after full monomer conversion has been reached.Provides a window for achieving high monomer conversion with good polymer integrity before side reactions become problematic.

Control of Molecular Weight and Polydispersity in Polypeptide Synthesis

Achieving control over the molecular weight (MW) and obtaining a narrow molecular weight distribution (low polydispersity index, PDI or Đ) are hallmarks of a controlled/"living" polymerization. In conventional NCA polymerizations, side reactions often lead to chain termination and transfer, resulting in broad PDIs and poor control over the final polymer structure. illinois.edu

Several strategies have proven effective in overcoming these challenges for NCAs like Fmoc-L-Alanine NCA:

High-Purity Conditions: The use of high-vacuum techniques to eliminate impurities and moisture is a foundational strategy for achieving living polymerization with primary amine initiators. mdpi.com

Low Temperature: Performing the polymerization at 0 °C can effectively minimize side reactions, leading to polypeptides with low PDIs, often around 1.1. researchgate.net

Advanced Initiator/Catalyst Systems: The choice of the initiating system is paramount.

Trimethylsilyl compounds like HMDS can mediate a living polymerization, yielding polypeptides with low dispersities (Đ < 1.2). nih.gov

N-Heterocyclic Carbenes (NHCs) in low dielectric solvents promote a quasi-living zwitterionic polymerization with significantly suppressed side reactions. lsu.edu

Organocatalysts can simultaneously accelerate propagation while passivating the reactive chain end, improving control. nih.gov

Transition-metal initiators have also been developed that operate via an alternative mechanism, allowing for the synthesis of polypeptides with predictable molecular weights and narrow PDIs. illinois.edu

Table 2: Examples of Controlled ROP of NCAs Using Various Systems This table presents data from different studies to illustrate the level of control over molecular weight (MW) and polydispersity (Đ) achievable with modern initiator and catalyst systems.

Initiator/Catalyst SystemMonomer(s)Achieved MW ( g/mol )Polydispersity (Đ)Reference
Hexamethyldisilazane (HMDS)γ-chloropropyl-L-glutamic acid NCAControlled MWControlled Distribution nih.gov
n-Hexylamine (at 0 °C)Various NCAs-~1.1 researchgate.net
NHC (in THF)N-butyl N-carboxyanhydrideControlled MWQuasi-living behavior lsu.edu
Water-assisted (Benzyl amine initiator)Proline NCAUp to 18,7001.1 - 1.2 nih.gov
n-Hexylamine (High Vacuum & Low Temp)Tetrablock Copolypeptide-1.3 researchgate.netrsc.org

Computational and Theoretical Insights into this compound Polymerization Mechanisms

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of NCA polymerization at a molecular level. researchgate.net These theoretical insights complement experimental findings by mapping reaction pathways, identifying transition states, and calculating energy barriers.

For example, DFT calculations were used to model the chain initiation and propagation of alanine NCA polymerization catalyzed by a conjugated cationic organocatalyst (DMAPPCl). nih.gov The calculations revealed that the catalyst activates the C5 carbonyl of the NCA monomer through a cation-dipole interaction. This interaction was shown to lower the energy barrier for the nucleophilic attack by a primary amine by 11.5 kcal/mol compared to the uncatalyzed reaction. nih.gov This provides a quantitative explanation for the catalyst's high efficiency.

Theoretical calculations have also been applied to understand the mechanism of bifunctional initiators like amino acid salts. chemrxiv.org DFT studies revealed a concerted low-barrier mechanism for the key O→N acyl transfer step, explaining the observed fast and controlled kinetics. chemrxiv.org These computational models are crucial for guiding the rational design of new and more efficient catalysts for NCA polymerization. nih.govresearchgate.net

Tailored Polypeptide Architectures from Fmoc L Alanine N Carboxyanhydride

Synthesis of Poly(L-Alanine) Homopolypeptides from Fmoc-L-Alanine N-carboxyanhydride

The synthesis of poly(L-alanine) (PLA) homopolypeptides is achieved through the ring-opening polymerization (ROP) of L-alanine N-carboxyanhydride (Ala-NCA). wikipedia.orgresearchgate.net The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the L-alanine NCA provides a stable monomer that can be polymerized under controlled conditions. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring, leading to its opening and the formation of a propagating chain. illinois.edunih.gov The reaction proceeds with the elimination of carbon dioxide. wikipedia.org

The choice of solvent and initiator is crucial for controlling the polymerization process and the properties of the resulting polypeptide. researchgate.net Solvents like dimethylformamide (DMF) and dioxane are commonly used. researchgate.net The degree of polymerization and the molecular weight of the poly(L-alanine) can be controlled by adjusting the monomer-to-initiator ratio. researchgate.netupc.edu However, challenges such as side reactions and the tendency of poly(L-alanine) oligopeptides to precipitate in a β-sheet structure can lead to a broad molecular weight distribution. researchgate.net Despite these challenges, the synthesis of poly(L-alanine) from Fmoc-L-Ala-NCA is a fundamental technique for producing this important homopolypeptide, which finds applications in areas like drug delivery and tissue engineering due to its biocompatibility and biodegradability. nih.govsigmaaldrich.com

Initiator/Solvent SystemResulting Poly(L-Alanine) CharacteristicsReference
Benzylamine/DioxaneBroad molecular weight distribution due to partial precipitation of oligopeptides in β-sheet structure. researchgate.net
Benzylamine/DMFBroad molecular weight distribution. researchgate.net
n-Hexylamine/High VacuumControlled polymerization with narrow molecular weight distribution. nih.gov

Design and Synthesis of Block Copolypeptides Incorporating Poly(L-Alanine) Segments

Block copolypeptides containing poly(L-alanine) segments are of significant interest due to their ability to self-assemble into well-defined nanostructures. escholarship.org These materials combine the properties of different polypeptide blocks, leading to applications in fields such as drug delivery and biomaterials. escholarship.orgresearchgate.net The synthesis of these block copolymers is primarily achieved through controlled/living polymerization techniques involving the sequential addition of different amino acid NCAs. illinois.eduresearchgate.net

Sequential Monomer Addition Strategies

A prevalent method for synthesizing block copolypeptides is the sequential ring-opening polymerization of different NCA monomers. illinois.edusigmaaldrich.com In this strategy, the polymerization of one type of NCA is initiated, and upon its completion, a second type of NCA is introduced to the living polymer chains. This process allows for the creation of well-defined block structures, such as diblock or triblock copolymers. illinois.edusigmaaldrich.com

For instance, a poly(L-alanine) block can be grown from a living polypeptide chain of another amino acid, or vice versa. The success of this method hinges on maintaining the "living" nature of the propagating chain ends, which minimizes termination and chain transfer reactions. illinois.edu The use of high-vacuum techniques and purified reagents is often necessary to achieve good control over the polymerization and obtain block copolymers with predictable molecular weights and low polydispersity. nih.gov Organocatalytic systems have also been shown to be effective in the sequential addition strategy for synthesizing block copolymers. nih.gov

Macroinitiator-Mediated Polymerization

Another powerful technique for creating block copolypeptides involves the use of macroinitiators. nih.govmdpi.com In this approach, a pre-existing polymer with an initiating functional group is used to start the polymerization of an NCA monomer. This results in the formation of a block copolymer where one block is the macroinitiator and the other is the newly formed polypeptide.

For example, a poly(ethylene glycol) (PEG) macroinitiator with a primary amine end-group can be used to initiate the polymerization of Fmoc-L-alanine NCA. upc.edu This results in the formation of a PEG-b-poly(L-alanine) diblock copolymer, an amphiphilic structure that can self-assemble in aqueous solutions. rsc.org Similarly, other polymers, including polyorganophosphazenes, can be functionalized to act as macroinitiators for NCA polymerization, leading to the synthesis of hybrid block copolymers with unique properties. mdpi.com This method offers a versatile route to a wide range of block copolymer architectures. nih.gov

MacroinitiatorResulting Block CopolymerReference
Amino-functionalized poly(macrolactone)Poly(macrolactone)-b-poly(L-alanine) upc.edu
Amine-terminated poly(ethylene glycol) (PEG-NH2)PEG-b-poly(L-alanine) upc.edu
Amino-functionalized polyorganophosphazenePolyorganophosphazene-g-poly(L-alanine) mdpi.com
Dextran with a terminal carboxylic acid groupDextran-b-polypeptide nih.gov

Random Copolymerization of this compound with Other Amino Acid NCAs

Random copolypeptides are synthesized by the simultaneous polymerization of two or more different NCA monomers. sigmaaldrich.commdpi.com This approach allows for the creation of polymers with a statistical distribution of monomer units along the chain, which can be tailored to achieve specific properties. mdpi.com

Control over Monomer Composition and Sequence Distribution

The final composition of a random copolypeptide is influenced by the initial feed ratio of the comonomers and their respective reactivity ratios. nih.gov The sequence distribution, which describes how the different amino acid residues are arranged along the polymer chain, can range from nearly random to more block-like, depending on the relative reactivities of the NCAs. nih.govnih.gov

Controlling the sequence distribution in random copolymers is a complex challenge. nih.gov However, by carefully selecting the initiator and polymerization conditions, it is possible to influence the monomer incorporation and thus the final polymer architecture. mdpi.com Techniques like Monte Carlo simulations can be employed to model and predict the monomer sequence distributions in random copolymers. nih.gov

Examples of Co-NCA Systems (e.g., L-Lysine NCA, L-Glutamate NCA)

The random copolymerization of Fmoc-L-alanine NCA with other NCAs, such as those derived from L-lysine or L-glutamic acid, has been explored to create functional polypeptides. mdpi.comnih.gov For instance, copolymerizing L-alanine NCA with a protected L-lysine NCA can introduce positive charges into the resulting polypeptide after deprotection, which can be useful for applications like gene delivery. sigmaaldrich.com

Similarly, copolymerization with a protected L-glutamate NCA can introduce negative charges. nih.gov A study using N-heterocyclic carbene (NHC) catalysts for the random copolymerization of L-alanine NCA with γ-benzyl-L-glutamate NCA (Bn-Glu NCA) demonstrated the formation of copolymers with random repeating units. nih.gov The reactivity ratios indicated that the resulting poly(Bn-Glu-co-Ala) had a tendency towards alternating sequences. nih.gov These examples highlight the versatility of random copolymerization for creating polypeptides with diverse chemical functionalities and properties.

Co-NCA MonomerResulting CopolymerKey FindingsReference
γ-Benzyl-L-glutamate NCA (Bn-Glu NCA)Poly(Bn-Glu-co-Ala)Random repeating units with a tendency towards alternating sequences. nih.gov
Nε-benzylcarbonyl-L-lysine NCAPoly(Ala-co-Lys)Resulting copolymers with varying monomer compositions and comparable degrees of polymerization. mdpi.com
L-phenylalanine NCA (Phe NCA)Poly(Phe-co-Ala)Resulting copolymer contained a larger proportion of Ala-repeating units in a random placement. nih.gov

Synthesis of Complex Polypeptide Topologies

The polymerization of Fmoc-L-Alanine NCA enables the construction of diverse and complex polypeptide architectures, including star-shaped polypeptides, graft copolymers, polymer brushes, and cyclic polypeptides. These structures are of significant interest for applications in biomedicine, such as drug and gene delivery, and tissue engineering. kaust.edu.sarsc.org

Star-shaped polypeptides are comprised of multiple linear polypeptide arms radiating from a central core. The synthesis of these structures using Fmoc-L-Alanine NCA is typically initiated from multifunctional core molecules. Dendrimers, such as polypropylene (B1209903) imine (PPI) dendrimers, are often employed as initiators for the ROP of NCAs, leading to the formation of star polypeptides with a tunable number of arms. rsc.org For instance, PPI dendrimers of different generations can initiate the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride to create star polypeptides with 8 to 64 arms. rsc.org This approach allows for the synthesis of high molecular weight star polypeptides that would be difficult to achieve with linear analogues. rsc.org

The "grafting from" technique, where polypeptide chains are grown from a multifunctional initiator, is a common strategy. researchgate.net For example, a tetrafunctional initiator can be used for the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) to produce four-arm star polypeptides. researchgate.net Following polymerization, the terminal amine groups of the polypeptide arms can be further modified to introduce other functionalities. researchgate.net

Table 1: Examples of Initiators for Star-Shaped Polypeptide Synthesis

Initiator Number of Arms Resulting Polypeptide Architecture Reference
Polypropylene imine (PPI) dendrimers 8 to 64 Star-shaped poly(γ-benzyl-L-glutamate) rsc.org
Tetrafunctional polyamidoamine (PAMAM) dendrimer 4 Four-arm poly(γ-benzyl-L-glutamate) stars researchgate.net

Graft copolymers and polymer brushes are another class of complex polypeptide architectures that can be synthesized using Fmoc-L-Alanine NCA. These structures consist of a polymer backbone with polypeptide side chains grafted onto it. A powerful method for creating these materials is to combine different polymerization techniques. capes.gov.br

One such approach integrates ring-opening metathesis polymerization (ROMP) with the ring-opening polymerization of NCAs. nih.govcapes.gov.br In this "grafting from" strategy, a polymer backbone with initiator sites is first synthesized via ROMP. These sites then initiate the polymerization of NCA monomers, resulting in the growth of polypeptide side chains. For example, poly(norbornene)s bearing N-trimethylsilyl (N-TMS) pendant groups can be prepared through ROMP. nih.govcapes.gov.br These N-TMS groups can then initiate the controlled polymerization of NCAs, yielding well-defined brush-like polymers with polypeptide side chains. nih.govillinois.edu This method offers a versatile route to a wide array of brush-like hybrid macromolecules with unique properties. nih.govcapes.gov.br

Table 2: Synthesis of Polypeptide Graft Copolymers and Brushes

Backbone Polymer Grafted Polypeptide Polymerization Methods Reference
Poly(norbornene) Poly(γ-benzyl-L-glutamate), Poly(ε-CBZ-L-lysine), Poly(L-leucine) Ring-Opening Metathesis Polymerization (ROMP) and N-TMS initiated NCA Polymerization illinois.edu

Cyclic polypeptides are polypeptides in which the peptide chain is closed into a ring. The synthesis of these structures often involves solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor, followed by a solution-phase or solid-phase cyclization step. nih.gov The use of orthogonal protecting groups is critical in this process to selectively deprotect the N- and C-termini for cyclization while the side chains remain protected. researchgate.net

The Fmoc group is commonly used for the temporary protection of the α-amino group during the linear synthesis on a solid support. nih.govresearchgate.net After the linear peptide is assembled, the terminal protecting groups are removed, and a head-to-tail cyclization is performed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate the macrolactamization. nih.gov The choice of resin and protecting groups for side chains is crucial to ensure compatibility with the cyclization and final cleavage conditions. nih.gov

Structural and Conformational Research of Polypeptides Derived from Fmoc L Alanine N Carboxyanhydride

Characterization of Molecular Weight and Polydispersity of Polypeptides

Determining the molecular weight and the breadth of its distribution (polydispersity) is fundamental to understanding the physical properties of the synthesized poly(L-alanine). acs.orgcirs-ck.com These parameters are heavily influenced by the polymerization conditions and are critical for predicting the material's performance. acs.org Two primary techniques are employed for this characterization: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) and Mass Spectrometry.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is a powerful chromatographic technique that separates molecules based on their size in solution. youtube.comresearchgate.netlcms.cz In this method, a dissolved polymer sample is passed through a column packed with porous beads. researchgate.net Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. researchgate.netbitesizebio.com Smaller molecules can penetrate the pores, leading to a longer retention time. researchgate.netbitesizebio.com This separation by hydrodynamic volume allows for the determination of the polymer's molecular weight distribution. cirs-ck.com

For poly(L-alanine), GPC analysis is instrumental in assessing the success of the polymerization of Fmoc-L-Alanine N-carboxyanhydride. acs.orgkuleuven.be The resulting chromatogram provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A PDI value close to 1 indicates a narrow molecular weight distribution, signifying a well-controlled polymerization. youtube.com The choice of solvent, or mobile phase, is critical for accurate analysis, with solvents like hexafluoroisopropanol (HFIP) being used for polypeptide analysis to ensure proper dissolution and minimize interactions with the column material. researchgate.net

Table 1: Illustrative GPC Data for Poly(L-alanine) Samples
Sample IDMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
PLA-13,8004,2001.11
PLA-215,30017,1001.12

Mass Spectrometry Techniques (e.g., MALDI-ToF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another high-sensitivity technique used for the detailed analysis of peptides and proteins. nih.govresearchgate.net In MALDI-ToF, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the gentle ionization and desorption of the polymer chains. youtube.com The ionized molecules are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio. youtube.com

This technique is invaluable for determining the absolute molecular weight of polypeptides and can reveal the presence of different chain lengths and end-groups. acs.orgkuleuven.be For poly(L-alanine), MALDI-ToF spectra can confirm the successful polymerization and provide precise mass data for the resulting polymer chains. acs.orgacs.org The spectra often show a distribution of peaks, each corresponding to a polymer chain with a specific number of alanine (B10760859) repeat units, allowing for a detailed characterization of the sample's composition. acs.orgresearchgate.net

Elucidation of Polypeptide Composition and Architecture

Beyond molecular weight, understanding the chemical structure and local conformation of the polypeptide chain is crucial. Spectroscopic techniques are the primary tools for this level of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule. For poly(L-alanine), both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the polymer's structure and purity. acs.orgkuleuven.be

In the ¹H NMR spectrum of poly(L-alanine), characteristic signals corresponding to the protons of the alanine residue are observed. acs.orgresearchgate.net For instance, the amide proton (–NH–) typically appears as a signal around 8.2 ppm, confirming the formation of peptide bonds. acs.org Other key signals include the alpha-proton (–CH–) and the methyl protons (–CH₃). researchgate.nethmdb.ca The integration of these signals can provide information about the degree of polymerization. acs.org

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbon (C=O), the alpha-carbon (Cα), and the beta-carbon (Cβ) of the alanine repeat unit. nih.govkpi.ua The chemical shifts of these carbons are sensitive to the local conformation of the polypeptide chain, offering insights into its secondary structure. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for Poly(L-alanine)
Proton TypeChemical Shift (ppm)Reference
Amide (N-H)~8.2 acs.org
Alpha-Proton (α-CH)~4.3 researchgate.net
Methyl (CH₃)~1.5 researchgate.net

Fourier Transform-Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and versatile technique for probing the secondary structure of polypeptides. oup.comnih.govspringernature.com It measures the absorption of infrared radiation by the molecule, which excites vibrations of specific chemical bonds. shimadzu.com The amide bonds of the polypeptide backbone give rise to several characteristic absorption bands, with the Amide I band (1600–1700 cm⁻¹) being the most sensitive to secondary structure. springernature.comshimadzu.comthermofisher.com This band primarily arises from the C=O stretching vibration of the peptide backbone. thermofisher.com

The frequency of the Amide I band is indicative of the type of secondary structure present. For example, α-helical conformations typically show a band around 1650-1658 cm⁻¹, while β-sheet structures exhibit bands in the range of 1620–1640 cm⁻¹. acs.org Random coil structures are generally associated with a band around 1646-1650 cm⁻¹. acs.org By deconvoluting the Amide I band, the relative proportions of different secondary structures in a poly(L-alanine) sample can be quantified. shimadzu.com

Analysis of Secondary and Tertiary Structure Formation

The function of a polypeptide is intimately linked to its three-dimensional structure. Poly(L-alanine) is known to adopt stable secondary structures, primarily α-helices and β-sheets, which can further assemble into more complex tertiary structures. acs.orgkuleuven.be The formation of these structures is influenced by factors such as chain length, solvent, and temperature. acs.orgkuleuven.be

Research has shown that poly(L-alanine) chains can exist in a kinetically trapped α-helical conformation after synthesis. acs.orgkuleuven.be However, upon heating or treatment with certain solvents, these can undergo a conformational transition to the more thermodynamically stable β-sheet structure. acs.orgkuleuven.be This transition is a critical aspect of poly(L-alanine)'s behavior and is a subject of intense study. Recent NMR studies have provided unambiguous evidence for partially formed α-helical structures in poly-alanine stretches even within larger protein contexts. nih.gov The propensity of poly(L-alanine) to form these ordered structures makes it an excellent model system for investigating the fundamental principles of protein folding and self-assembly. nih.govnih.gov

Table 3: FTIR Amide I Band Assignments for Polypeptide Secondary Structures
Secondary StructureAmide I Frequency Range (cm⁻¹)Reference
α-Helix1650 - 1658 acs.org
β-Sheet1620 - 1642 acs.org
Random Coil1646 - 1650 acs.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of polypeptides in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The peptide bond, when located in a regular, folded environment, acts as the primary chromophore in the far-UV region (190-250 nm), giving rise to characteristic CD spectra for different secondary structures. vanderbilt.edu

The distinct secondary structures of polypeptides—namely α-helix, β-sheet, and random coil—each produce a unique CD spectral signature. vanderbilt.edu For poly(L-alanine), these characteristic spectra allow for the qualitative and quantitative assessment of its conformation in various solvents and conditions.

α-Helix: An α-helical conformation is characterized by a positive peak around 190 nm and two distinct negative bands of similar magnitude at approximately 208 nm (π-π* transition) and 222 nm (n-π* transition). researchgate.netresearchgate.net The band at 222 nm is particularly indicative of the strong hydrogen-bonding network within the α-helix. researchgate.net The ratio of the ellipticities at 222 nm and 208 nm can provide further insights, with a ratio of ≥ 1 being characteristic of coiled-coils and ≤ 0.86 for isolated helices. vanderbilt.edu

β-Sheet: A β-sheet structure typically displays a negative band around 216-220 nm and a positive band of comparable magnitude near 195 nm. researchgate.netresearchgate.net The spectra for β-sheets can be more varied than those for α-helices due to differences in strand arrangement (parallel, anti-parallel, or mixed) and the degree of twisting. researchgate.net

Random Coil: A disordered or random coil conformation is characterized by a strong negative band below 200 nm and often a weak positive band around 218 nm. researchgate.netresearchgate.net

Research on poly(L-alanine) has shown that its conformation is highly dependent on factors such as the solvent and the degree of polymerization. For instance, in trifluoroacetic acid, poly(L-alanine) is known to adopt a helical conformation. researchgate.net The stability of this helix, however, can be influenced by the polymerization conditions of the L-alanine-N-carboxyanhydride (NCA), as base-initiated polymerization can lead to some degree of racemization, which in turn affects helix stability. researchgate.net

The intensity of the CD signal is also related to the length of the helical segment. Studies on short, fixed-nucleus alanine helices have revealed that the temperature coefficient of the mean peptide ellipticity is strongly dependent on the helix length. nih.gov Furthermore, the signal intensity does not decrease as rapidly with decreasing helix length for very short helices as was previously assumed. nih.gov

The following table summarizes the characteristic far-UV CD spectral features for the different secondary structures observed in polypeptides like poly(L-alanine).

Secondary StructurePositive Band (nm)Negative Band(s) (nm)
α-Helix ~190~208, ~222
β-Sheet ~195~216-220
Random Coil ~218 (weak)<200 (strong)

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray-based scattering techniques are indispensable for elucidating the three-dimensional structure and assembly of polypeptides at various length scales. X-ray Diffraction (XRD) is primarily used to determine the atomic and molecular structure of crystalline materials, while Small-Angle X-ray Scattering (SAXS) provides information about the size, shape, and interactions of macromolecules in solution. researchgate.net

X-ray Diffraction (XRD):

XRD studies on poly(L-alanine) fibers have been crucial in confirming its secondary structure in the solid state. The diffraction patterns of poly(L-alanine) are consistent with a right-handed α-helical conformation. researchgate.netscite.ai Detailed analysis of the XRD data, including the positions and intensities of the diffraction peaks, allows for the determination of the unit cell dimensions and the packing of the helical chains within the crystalline lattice. ijsr.netrjwave.org For instance, the orthorhombic crystal system with space group P212121 has been reported for L-alanine. ijsr.net

Research has also shown that the conformation of poly(L-alanine) can undergo transitions. While the kinetically trapped conformation after synthesis is often the α-helix, heating can induce a conversion to the more stable β-sheet structure at temperatures above 210 °C. researchgate.netnih.gov This transformation can be observed through changes in the XRD pattern.

The table below presents typical unit cell parameters for L-alanine, which forms the building block of poly(L-alanine).

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α, β, γ (°)
OrthorhombicP2121216.02312.3435.78490

Small-Angle X-ray Scattering (SAXS):

In the context of polypeptides derived from this compound, SAXS can be employed to study their self-assembly into higher-order structures like micelles, fibrils, or other nanostructures in solution. nih.gov The scattering data can be analyzed to determine the form factor, which relates to the shape of the individual particles, and the structure factor, which describes the interactions between particles. nih.gov Time-resolved SAXS experiments can also provide kinetic information on processes like polymerization-induced self-assembly. rsc.org

Spectroscopic Probes for Conformational Studies (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy and its chiral variant, Raman optical activity (ROA), offers a sensitive means to probe the conformational details of polypeptides. These techniques provide information on the local structure and dynamics of the peptide backbone and side chains.

Raman Spectroscopy:

Raman spectroscopy measures the inelastic scattering of light, providing a vibrational fingerprint of a molecule. The frequencies and intensities of the Raman bands are sensitive to the molecular conformation. For polypeptides, the amide I (mainly C=O stretching) and amide III (C-N stretching and N-H bending) bands are particularly useful for secondary structure analysis. The amide I band, for example, appears at different frequencies for α-helical and β-sheet structures.

Studies on poly(L-alanine) have utilized Raman spectroscopy to investigate its conformational preferences. The technique can distinguish between different solid-state forms, such as the β-sheet-like polyglycine I (PGI) and the extended 31-helix polyglycine II (PGII) conformations in model systems, which provides insights into the conformations available to polypeptide backbones. pitt.edu The analysis of Raman spectra of poly(L-alanine) has contributed to the development of transferable valence force fields for calculating and understanding the normal vibrational modes of β-polypeptides. umich.edu

Raman Optical Activity (ROA):

ROA measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light. It is a powerful probe of chirality and conformation in solution. ROA spectra can provide detailed information about the secondary structure of peptides and proteins.

Recent research on α-helical poly(L-alanine) has revealed significantly enhanced low-frequency ROA bands, particularly a strong signal around 100 cm-1. rsc.org This intense signal, which is about ten times stronger than higher-frequency bands, is attributed to collective motions of the α-helical backbone, specifically helical unwinding modes. rsc.org This finding suggests that low-frequency ROA can be a highly sensitive tool for studying the backbone dynamics of helical peptides. Further analysis has indicated that the helically arranged amide and methyl groups are crucial for this strong chiral signal. rsc.org

The table below lists some characteristic Raman bands and their assignments relevant to the conformational analysis of polypeptides.

Wavenumber (cm-1)AssignmentStructural Significance
~1650-1660Amide Iα-Helix
~1665-1680Amide Iβ-Sheet
~1260-1300Amide IIIβ-Sheet
~1230-1260Amide IIIα-Helix
~100Helical unwinding modesCollective backbone motion in α-helices (ROA)

Advanced Research Applications of Polypeptides from Fmoc L Alanine N Carboxyanhydride

Self-Assembly Phenomena and Supramolecular Structures

The self-assembly of polypeptides derived from Fmoc-L-Alanine N-carboxyanhydride is a process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and for more complex polypeptide sequences, electrostatic and π-π stacking interactions. nih.govnih.gov This spontaneous organization leads to the formation of a variety of supramolecular structures with distinct properties and functionalities.

Amphiphilic block copolymers, which can be synthesized using poly(L-alanine) as a hydrophobic block, are known to form various nanostructures in aqueous environments. nih.gov These structures, such as micelles and vesicles, are of great interest for applications like drug delivery. Micelles typically feature a hydrophobic core, capable of encapsulating poorly soluble drugs, and a hydrophilic shell that provides stability in aqueous media. nih.govmdpi.com The formation of these nanostructures is influenced by the balance between the hydrophilic and hydrophobic blocks of the copolymer. nih.gov

For instance, amphiphilic block polypeptides with a poly(L-alanine) segment acting as the hydrophobic component can form spherical aggregates in water. nih.gov The relative lengths of the hydrophilic and hydrophobic blocks can influence the resulting structure. nih.gov Research has shown that nanoparticles composed of poly(γ-glutamic acid) and poly(l-phenylalanine) were efficiently taken up by macrophages, demonstrating the potential of such polypeptide-based nanostructures in targeted drug delivery. nih.gov The stability of these self-assembled structures is a crucial factor for their application. While some polypeptide micelles exhibit pH sensitivity, others, like those with a nonionic poly(l-serine) shell, show good stability across a range of pH values. nih.gov

Polypeptide hydrogels are three-dimensional networks capable of holding large amounts of water. nih.gov Their formation from polypeptides derived from this compound is a result of the self-assembly of peptide chains into fibrous networks. tue.nl These hydrogels are promising materials for biomedical applications due to their biocompatibility and tunable properties. nih.govtue.nl The gelation process is often triggered by changes in environmental conditions such as temperature or pH. rsc.orgnih.gov

The mechanical properties of these hydrogels, such as stiffness, are critical for their intended applications and are influenced by factors like the peptide sequence and the resulting fibrillar network structure. researchgate.nettue.nl For example, a higher amount of regularly spaced β-sheets and fiber bundling can contribute to a stiffer hydrogel. tue.nltue.nl

Thermoresponsive hydrogels undergo a sol-gel transition in response to temperature changes. nih.gov This property is particularly useful for creating injectable materials that are liquid at room temperature and form a gel at body temperature. nih.govrsc.org For example, block copolymers composed of an amino acid-derived polymer and poly(ethylene glycol) (PEG) can exhibit lower critical solution temperature (LCST) behavior, forming hydrogels at temperatures above their transition temperature. rsc.org

Similarly, pH-responsive hydrogels are designed to respond to changes in the acidity or basicity of their environment. rsc.org This can be achieved by incorporating ionizable groups into the polypeptide sequence. For instance, a copolymer containing polyacrylic acid (PAA) can form different nanostructures depending on the pH, transitioning from core-shell micelles to 3D networks. rsc.org Such systems have been explored for the controlled release of therapeutic agents in response to the acidic tumor microenvironment. nih.gov

The primary structure of the polypeptide chain plays a crucial role in determining the mechanical properties of the resulting hydrogel. researchgate.nettue.nl By altering the amino acid sequence, researchers can control the self-assembly process and, consequently, the hydrogel's stiffness (modulus) and structural directionality (anisotropy). tue.nlresearchgate.net

Table 1: Influence of Peptide Sequence on Hydrogel Properties

Peptide Modification Observation Reference
Increased hydrophobicity Enhanced hydrogel stiffness tue.nl
Incorporation of RGD tripeptide Decreased hydrogel stiffness tue.nl
Increased peptide length (double) Decreased elastic moduli tue.nl
Star-shaped architecture Better gelation ability than linear nih.govrsc.org

The formation of fibrillar structures is a common self-assembly motif for many polypeptides, including those rich in alanine (B10760859). nih.govaps.org These fibrils are often characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. aps.org The self-assembly process is driven by specific interactions, most notably hydrogen bonding that stabilizes the β-sheet structures and π-π stacking interactions between aromatic residues if present in the sequence. nih.govrsc.org

The process of fibril formation can be complex, sometimes involving intermediate states. tue.nl For example, peptide strands may initially form helical structures before transitioning into the more stable β-sheet conformation. tue.nl The final morphology of the self-assembled structures can be influenced by intermolecular electrostatic interactions, which can either promote or hinder fibril formation. rsc.orgnih.gov It has been shown that for L-phenylalanine, the zwitterionic state leads to fibrillar morphology, while cationic and anionic states result in flake-like structures, suggesting that electrostatic repulsion can overcome the aromatic stacking interactions that drive fibril formation. rsc.orgnih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to characterize the size and size distribution of nanoparticles and aggregates in solution. nih.govunchainedlabs.comresearchgate.net It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, leading to faster fluctuations in scattered light. unchainedlabs.com DLS is instrumental in monitoring the self-assembly process, allowing researchers to track the formation and growth of micelles, vesicles, and other nanostructures over time and in response to environmental changes like temperature. nih.gov

Zeta-potential measurement is another critical technique for characterizing self-assembled systems. It provides information about the surface charge of particles in a colloidal suspension. nih.govnih.gov A high absolute zeta-potential value (typically > ±30 mV) indicates good stability, as the electrostatic repulsion between particles prevents aggregation. nih.gov Zeta-potential is particularly important for understanding the interactions of nanoparticles with biological systems, such as cells, and for optimizing the stability of drug delivery formulations. nih.gov For instance, nanoparticles with a positive surface charge have been found to be more cytotoxic than those with a negative charge. nih.gov

Table 2: Characterization Techniques for Self-Assembled Polypeptide Structures

Technique Information Provided Application in Polypeptide Research Reference
Dynamic Light Scattering (DLS) Hydrodynamic size, size distribution, aggregation monitoring Characterizing the morphology of aggregates, monitoring aggregation kinetics nih.govunchainedlabs.com
Zeta-Potential Surface charge, colloidal stability Assessing the stability of nanoparticle formulations, understanding cell-nanoparticle interactions nih.govnih.gov

Research on Polypeptide Hydrogel Formation and Properties

Polypeptide-Based Hybrid Materials Research

The development of polypeptide-based hybrid materials represents a significant area of materials science, combining the beneficial properties of both synthetic polymers and bio-inspired polypeptides. These materials are often designed for specific biomedical applications, taking advantage of the biocompatibility and biodegradability of the polypeptide component. epfl.chdcu.ie

Surface Grafting of Polypeptides onto Inorganic Nanoparticles and Substrates

A key strategy in creating advanced hybrid materials is the grafting of polypeptides onto the surfaces of inorganic nanoparticles and substrates. This surface modification can impart new functionalities, improve stability, and enhance the compatibility of the inorganic materials with biological systems. bohrium.comnih.gov The "grafting from" approach, where the NCA polymerization is initiated from the surface of the material, is a common method. upc.edubohrium.com

For instance, silica (B1680970) nanoparticles have been functionalized with a dense shell of polypeptides through surface-initiated NCA polymerization. dcu.ieresearchgate.net The free amine groups on the silica surface act as initiators for the polymerization of NCAs like γ-benzyl-L-glutamate N-carboxyanhydride, leading to a uniform polypeptide shell. researchgate.net This technique has been shown to achieve a high grafting density, which is crucial for creating responsive materials for applications like bioconjugation. upc.eduresearchgate.net The resulting polypeptide-grafted nanoparticles have been explored for gene delivery and as antimicrobial agents. bohrium.com

Similarly, magnetic nanoparticles have been functionalized using NCA polymerization to improve their colloidal dispersion and stability. bohrium.com Carbon nanotubes have also been decorated with polypeptides to enhance their solubility and processability. bohrium.com

Table 1: Examples of Surface Grafting of Polypeptides

Inorganic MaterialGrafted PolypeptidePolymerization MethodKey Findings
Silica NanoparticlesPoly(γ-benzyl-L-glutamate)Surface-Initiated NCA-ROPHigh grafting density, uniform shell, pH-responsive. researchgate.net
Iron Oxide NanoparticlesVarious PolypeptidesNCA PolymerizationEnhanced colloidal stability. bohrium.com
Carbon NanotubesVarious PolypeptidesNCA PolymerizationImproved solubility and processability. bohrium.com

Conjugation with Synthetic Polymers (e.g., Poly(ethylene glycol) (PEG))

The conjugation of polypeptides with synthetic polymers, most notably poly(ethylene glycol) (PEG), is a widely researched strategy to create amphiphilic block copolymers. researchgate.net PEGylation, the process of covalently attaching PEG chains, can enhance the solubility, prolong the in vivo half-life, and reduce the immunogenicity of the polypeptide. nih.gov

The synthesis of these conjugates often involves the ring-opening polymerization of an NCA, such as L-alanine NCA, initiated by an amine-terminated PEG. researchgate.net This results in the formation of diblock or triblock copolymers, for example, PEG-poly(L-alanine) (PEG-L-PA). researchgate.net These copolymers can self-assemble in aqueous solutions to form various nanostructures, such as micelles and hydrogels, which are of great interest for drug delivery and tissue engineering applications. researchgate.netrsc.org

For example, a thermogelling aqueous solution of PEG-L-PA has been used to create a hydrogel matrix for nerve regeneration. researchgate.net The gel, containing stem cells and neurotropic factors, provides a supportive environment for the differentiation of stem cells into neuronal cells. researchgate.net The structural characteristics of these conjugates, including the length of the polypeptide and PEG blocks, can be controlled to tune the properties of the resulting materials. researchgate.netacs.org

Research in Biomimetic Systems and Biomineralization

The study of biomineralization, the process by which living organisms produce minerals, provides inspiration for the design of advanced materials with hierarchical structures and remarkable properties. nih.gov Polypeptides derived from this compound are utilized in biomimetic systems to mimic the role of proteins in controlling mineralization processes. rsc.org

Mimicking Protein Functions and Structures

Synthetic polypeptides can be designed to mimic the functions and structures of natural proteins. epfl.chupc.edu Their ability to adopt secondary structures, such as α-helices and β-sheets, is a key feature that allows them to interact with and influence their environment in a controlled manner. bohrium.com For example, the pH-sensitive helix-coil transition of poly(L-glutamic acid) is a well-studied example of how synthetic polypeptides can respond to external stimuli. bohrium.com

Alanine-rich sequences are known to promote the formation of α-helical structures. By polymerizing Fmoc-L-alanine NCA, researchers can create poly-L-alanine blocks that can be incorporated into more complex architectures to mimic the structural motifs found in proteins. nih.gov These synthetic mimics are valuable tools for investigating the principles of protein folding and function.

Controlled Formation of Inorganic Materials

Polypeptides can act as templates or modifiers in the controlled formation of inorganic materials, a process central to biomineralization. rsc.orgnih.gov The functional groups on the polypeptide side chains can interact with mineral precursors, influencing their nucleation, growth, and crystal phase. nih.gov

For example, acidic polypeptides containing residues like aspartic acid and glutamic acid have a high affinity for calcium ions and can play a role in the crystallization of calcium carbonate and hydroxyapatite. nih.govnih.gov While poly-L-alanine itself is not acidic, it can be incorporated into block copolymers with acidic polypeptide segments. The poly-L-alanine block can provide a structural scaffold, while the acidic block directs the mineralization process. This approach allows for the creation of hybrid materials with well-defined inorganic-organic interfaces, mimicking the structure of natural composites like bone and nacre. nih.gov

Functional Polypeptide Materials in Research

The versatility of NCA polymerization allows for the synthesis of a wide range of functional polypeptide materials. epfl.chmdpi.com By choosing appropriate amino acid monomers and polymerization techniques, researchers can create polypeptides with specific chemical functionalities and physical properties. dcu.iersc.org

The research into functional polypeptides derived from NCAs is a rapidly evolving field with significant potential for the development of new biomaterials for a variety of applications, including drug delivery, tissue engineering, and diagnostics. epfl.chdcu.iespringernature.com

Investigation of Polypeptides as Scaffolds for Tissue Engineering Research

The unique properties of poly(L-alanine) make it a valuable component in the fabrication of scaffolds for tissue engineering, which aim to provide mechanical support and guide the growth of new tissue. nih.govnih.gov Researchers have investigated various strategies to create poly(L-alanine)-based scaffolds with tunable properties for applications such as vascular and osteochondral tissue repair. nih.govnih.govnih.gov

A primary approach involves creating copolymers to balance the hydrophobicity of poly(L-alanine) and improve processability and bio-functionality. For instance, biodegradable poly(ester amide)s (PEAs) derived from L-alanine have been fabricated into fibrous scaffolds using electrospinning. nih.gov These scaffolds have shown a linear mass loss over time, suggesting a surface erosion mechanism, which is beneficial for predictable degradation. nih.gov In a notable study, human coronary artery smooth muscle cells cultured on these PEA fiber mats demonstrated significantly higher viability compared to control materials. nih.gov Furthermore, the expression of elastin (B1584352), a critical protein in vascular tissue, was significantly higher on the PEA scaffolds. nih.gov

Another advanced strategy involves creating block copolymers, such as poly(ethylene glycol)-poly(L-alanine) (PEG-PA), which can form thermogelling 3D scaffolds. tandfonline.com These materials are liquid at lower temperatures and form a gel at body temperature, making them suitable for injectable tissue engineering applications. tandfonline.com Research on bone-marrow-derived mesenchymal stem cells (BMSCs) cultured in these PEG-PA thermogels showed that the cells maintained a spherical shape and preferentially differentiated towards chondrocytes (cartilage cells), as evidenced by the dominant expression of type II collagen. tandfonline.com

For hard tissue like bone and cartilage, copolymers of alanine and ε-caprolactone have been developed to create materials with adjustable biomechanical properties and degradation rates. nih.govnih.gov By varying the ratio of alanine to caprolactone, the stiffness of the resulting scaffold can be tailored. nih.govnih.gov These copolymers can be processed using innovative techniques like Two-Photon-Polymerization (2PP) to generate scaffolds with highly defined, macroporous architectures that mimic the natural extracellular matrix, facilitating nutrient transport and cell communication. nih.govsci-hub.se

Research Findings on Poly(L-Alanine) Based Scaffolds for Tissue Engineering
Polymer SystemFabrication MethodKey Research FindingApplication AreaReference
Poly(ester amide)s (PEA) from L-alanineElectrospinningSignificantly higher viability and elastin expression of human coronary artery smooth muscle cells compared to controls.Vascular Tissue Engineering nih.gov
PEG-Poly(L-alanine) (PEG-PA)ThermogellingPromoted preferential chondrogenic differentiation of bone-marrow-derived mesenchymal stem cells.Cartilage Tissue Engineering tandfonline.com
Poly-(Alanine-co-ε-Caprolacton)-Methacrylate (ACM)Two-Photon-Polymerization (2PP)Biomechanical and degradation properties can be tuned by adjusting the monomer ratio, creating tailor-made implants.Osteochondral Implants nih.govnih.gov

Design Principles for Polypeptides in Drug Delivery System Research

The core design principle for using polypeptides from this compound in drug delivery is the creation of amphiphilic block copolymers. sigmaaldrich.combegellhouse.com In these systems, the hydrophobic poly(L-alanine) (PALA) block forms a stable core that can encapsulate poorly water-soluble drugs, while a hydrophilic block forms a protective outer shell, or corona. tandfonline.comsigmaaldrich.combegellhouse.com This core-shell structure spontaneously self-assembles into nano-sized micelles in an aqueous environment. sigmaaldrich.comnih.gov

A widely researched model involves using poly(ethylene glycol) (PEG) as the hydrophilic block. nih.govtandfonline.com The synthesis is typically achieved through the ring-opening polymerization of L-Alanine-NCA, initiated by an amino-terminated methoxy (B1213986) PEG (MPEG-NH2). tandfonline.com The resulting MPEG-PALA diblock copolymer possesses a low critical micelle concentration (CMC), indicating high stability in dilute solutions, which is a crucial attribute for intravenous drug delivery. nih.govtandfonline.com The hydrophilic PEG shell helps the micelles evade the body's immune system, prolonging circulation time and allowing for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. tandfonline.com

Research has demonstrated the successful encapsulation of the anticancer drug paclitaxel (B517696) within these MPEG-PALA micelles. nih.govtandfonline.com The hydrophobic interaction between the drug and the PALA core enables efficient loading. sigmaaldrich.com Furthermore, these systems exhibit a slow and sustained release of the encapsulated drug. nih.govtandfonline.com

To enhance the efficacy of these drug delivery systems, targeting ligands can be attached to the surface of the micelles. nih.govtandfonline.com For instance, folic acid has been conjugated to the hydrophilic PEG end of the copolymer. nih.govtandfonline.com Since many cancer cells overexpress folate receptors, these folate-conjugated micelles can be more readily taken up by target cells, improving therapeutic efficiency and reducing side effects on healthy tissue. nih.govtandfonline.com

Characteristics of Paclitaxel-Loaded Poly(L-Alanine) Micelles
Polymer SystemAverage DiameterDrug Loading Content (LC)Encapsulation Efficiency (EE)Key FeatureReference
Methoxy poly(ethylene glycol)/poly(L-Alanine) (PLAM)55 nm20.2%80.6%Forms stable, nano-sized micelles for passive targeting. nih.govtandfonline.com
Folate-poly(L-Alanine)-methoxy poly(ethylene glycol) (FOL-PLAM)75 nm17.4%69.7%Folate-conjugated for active targeting of cancer cells. nih.govtandfonline.com

Development of Glycopolypeptides for Immunomodulation Research

The development of glycopolypeptides—polypeptides decorated with carbohydrate moieties—is an emerging frontier in immunology research. The core principle is to create macromolecules that can specifically interact with and modulate the activity of immune cells. nih.gov A key strategy in this field is to target C-type lectin receptors, such as the mannose receptor, which are highly expressed on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages. nih.govacs.org

The development of a glycopolypeptide based on poly(L-alanine) for immunomodulation would involve a multi-step synthetic approach. First, the poly(L-alanine) backbone would be synthesized via the ring-opening polymerization of this compound. To enable the attachment of sugar molecules, the polypeptide chain would need to incorporate functional groups. This could be achieved by either copolymerizing the L-Alanine-NCA with a functionalized NCA monomer (e.g., an NCA derived from lysine, where the side-chain amine can be used for conjugation) or by modifying the terminal end of the polypeptide chain.

The subsequent step is the conjugation of a specific carbohydrate, known as a glycan, to the polypeptide. Research into other polymer systems has shown that mannosylation—the attachment of mannose sugars—is a particularly effective strategy. nih.gov Mannosylated polymers have been shown to significantly improve targeting to APCs, leading to enhanced uptake and a more potent and specific immune response. nih.gov For example, studies on mannosylated poly(beta-amino esters) demonstrated a strong in vivo humoral immune response without the need for additional adjuvants. nih.gov The design of such conjugates can be highly sophisticated, involving the clustering of multiple sugar units to enhance binding affinity to the receptors on immune cells. acs.org

Therefore, a hypothetical poly(L-alanine) glycopolypeptide for immunomodulation would be designed to present mannose units to the mannose receptors on APCs. This interaction would facilitate the targeted delivery of the polypeptide (which could itself be antigenic or act as a carrier for another antigen) to these key immune cells, thereby initiating or enhancing a specific immune response. This approach represents a rational design strategy for the development of novel synthetic vaccines and immunotherapies. nih.gov

Challenges and Future Research Perspectives

Overcoming Limitations in NCA-ROP for Enhanced Control

The ring-opening polymerization of NCAs has historically been challenged by a lack of precise control, which hampers the synthesis of well-defined polypeptides. illinois.edu Conventional polymerizations are often plagued by side reactions that lead to premature chain termination and transfer, making it difficult to control polymer chain length and uniformity. illinois.edu Furthermore, the reactivity of the growing polymer chain is not easily managed, and the entire process is highly sensitive to impurities. illinois.edu

A primary challenge in traditional NCA-ROP initiated by primary amines is achieving precise control over the polypeptide's molecular weight and obtaining a narrow molecular weight distribution (low dispersity, Đ). illinois.edu The presence of competing reaction pathways often leads to polymers with broader dispersity than theoretically predicted. illinois.edu

A significant breakthrough in addressing this limitation has been the development of transition metal initiators. illinois.eduresearchgate.net Complexes of cobalt and nickel, for instance, have enabled the "living" polymerization of NCAs, a process where polymer chains grow steadily without termination. illinois.edu This technique allows for the synthesis of polypeptides with highly controlled molecular weights, ranging from 500 to 500,000 g/mol , and very low dispersity values (Đ < 1.2). illinois.edu

Recent research also focuses on other strategies to improve control. Lowering the reaction temperature and conducting the polymerization under high vacuum or a steady nitrogen flow have been shown to be effective in suppressing side reactions and enhancing control. researchgate.netnih.gov A novel approach using a continuous N₂ flow has demonstrated the ability to accelerate the polymerization while maintaining its "living" characteristics, even at high monomer conversions. nih.gov Furthermore, the development of new organocatalytic systems, including those based on cation-dipole interactions, holds promise for producing high molecular weight polypeptides with excellent control. nih.govmpg.de

Table 1: Comparison of Polymerization Control Methods for NCA-ROP
MethodKey AdvantagesTypical Dispersity (Đ)Relevant Findings
Conventional Amine InitiationSimple, widely usedOften > 1.5 (broad)Limited control over molecular weight and structure. illinois.edu
Transition Metal Catalysis (e.g., Ni, Co complexes)Enables living polymerization, high molecular weight, excellent control&lt; 1.2 (narrow)A major breakthrough for synthesizing well-defined block copolypeptides. illinois.edu
N₂ Flow / Vacuum TechniquesSuppresses side reactions, improves control with simple setupsImproved, can approach living characteristicsAccelerates polymerization while maintaining control. researchgate.netnih.gov
Novel OrganocatalystsMetal-free, potential for high speed and controlCan be very narrowSystems like DMAPPCl and fluorinated alcohols show significant promise. nih.govspringernature.com

Side reactions are a critical issue in NCA-ROP, leading to impurities and a lack of structural fidelity in the final polypeptide. illinois.edu In polymerizations initiated by primary amines, the desired "normal amine mechanism" (NAM) can be compromised by a competing "activated monomer mechanism" (AMM), which leads to less controlled polymer growth. mpg.de Additionally, common solvents like dimethylformamide (DMF) can react with and terminate growing polymer chains. researchgate.net

Several strategies are being pursued to mitigate these unwanted reactions. As with improving dispersity, the use of transition metal initiators is a key approach, as they control the monomer addition step, thereby minimizing side reactions. illinois.eduresearchgate.net Lowering the reaction temperature is another effective method to enhance the selectivity of the polymerization. researchgate.net

Recent studies have explored the use of chemical additives to suppress side reactions. For example, in the polymerization of D-penicillamine NCA, the addition of a weak acid like benzoic acid was found to reduce base-induced side reactions, leading to higher yields and better-defined polymers. pku.edu.cnnih.gov This concept could potentially be applied to Fmoc-L-Ala-NCA polymerization. The development of initiator systems, such as a combination of primary amine hydrochlorides and tertiary amines, has also shown that a controlled polymerization can be achieved even when a small fraction of the reaction proceeds via the less desirable AMM pathway. mpg.de

Maintaining the stereochemical integrity of the amino acid is paramount for creating polypeptides with specific secondary structures (e.g., α-helices) and biological functions. The synthesis of the Fmoc-L-Ala-NCA monomer and its subsequent polymerization must proceed without racemization (the conversion of the L-enantiomer to a mixture of D and L forms).

The "Fuchs-Farthing" method, a common technique for synthesizing NCAs, is known to produce monomers with high purity and without significant racemization. nih.gov More advanced synthetic methods are also being developed with stereochemical purity in mind. For instance, a phosgene-free synthesis route using the T3P reagent (propane phosphonic acid anhydride) has been shown to produce NCAs with no detectable epimerization. nih.gov

During the polymerization step, certain catalytic systems are particularly adept at preserving the monomer's stereochemistry. Transition metal initiators, for example, are highly versatile and can polymerize a wide range of NCA monomers, including pure L- or D-isomers, into stereoregular polypeptides. illinois.edu This level of control is crucial for producing materials with predictable folding and function.

Development of Novel Initiators and Catalytic Systems for Fmoc-L-Alanine N-Carboxyanhydride ROP

The choice of initiator or catalyst is central to controlling the ROP of Fmoc-L-Ala-NCA. While primary amines are the traditional initiators, research has expanded to a variety of novel systems that offer superior speed, control, and versatility. illinois.edunih.gov

Key developments include:

Transition Metal Complexes : Pioneered by Deming, zerovalent nickel and cobalt complexes (e.g., bpyNi(COD)) function as highly effective initiators for living polymerization. illinois.eduresearchgate.net They operate by forming a metallacyclic intermediate with the NCA monomer, enabling controlled chain growth. illinois.edu

Organocatalysts : To avoid metal contamination, a range of organocatalysts is being explored. These include fluorinated alcohols, crown ethers, and highly active systems like 4-(dimethylamino)pyridine propionitrile (B127096) chloride (DMAPPCl), which can dramatically accelerate polymerization while maintaining excellent control. nih.govspringernature.com

Heterogeneous Catalysts : A recent innovation is the use of nanoscale metal-organic frameworks (MOFs), such as UiO-66, as a recyclable, heterogeneous catalyst. nih.gov This system produces well-defined polypeptides and offers a direct route to creating polypeptide-inorganic hybrid materials. nih.gov

Photoinitiators : For applications requiring spatial and temporal control, photo-responsive systems are being developed. These use photoamine generators that release an active amine initiator upon exposure to UV light, allowing polymerization to be triggered on demand. researchgate.net

Scalable and Sustainable Synthesis of this compound

The production of Fmoc-L-Ala-NCA on an industrial scale faces challenges related to safety, cost, and environmental impact. The conventional Fuchs-Farthing synthesis relies on phosgene (B1210022) or its derivatives like triphosgene, which are highly toxic and require stringent handling procedures. researchgate.netgoogle.com Furthermore, the reaction often demands strictly anhydrous conditions, adding to the complexity and cost. nih.gov

Research is actively pursuing more scalable and sustainable synthetic routes:

Process Optimization : For existing phosgene-based methods, scalability can be hindered by the slow removal of the hydrogen chloride (HCl) byproduct. tue.nl The addition of non-toxic HCl scavengers, such as α-pinene or (+)-limonene, has been shown to accelerate the reaction, reduce the required amount of triphosgene, and make the process more suitable for large-scale production. researchgate.nettue.nl

Moisture-Tolerant Synthesis : A significant advancement is the development of a synthesis method that can be performed in the presence of air and moisture. nih.gov This process uses epoxy compounds as ultra-fast HCl scavengers, which prevent the acid-catalyzed decomposition of the NCA monomer. nih.gov This innovation greatly simplifies the manufacturing process, eliminating the need for expensive anhydrous solvents and inert atmospheres. nih.gov

Phosgene-Free Synthesis : To completely avoid the hazards of phosgene, alternative reagents are being investigated. A promising method uses propane (B168953) phosphonic acid anhydride (B1165640) (T3P), a safer coupling reagent that yields the NCA monomer in high purity and generates only non-toxic, water-soluble byproducts that are easily removed. nih.gov

Table 2: Modern Approaches to NCA Synthesis
Synthetic MethodKey ReagentsAdvantagesChallenges
Traditional Fuchs-Farthing(Tri)phosgeneWell-established, effectiveToxic reagents, requires anhydrous conditions, HCl byproduct. researchgate.netnih.gov
Optimized Fuchs-Farthing(Tri)phosgene, HCl scavenger (e.g., limonene)Faster, more scalable, less phosgene needed. tue.nlStill uses toxic phosgene derivatives.
Moisture-Tolerant SynthesisTriphosgene, EpoxidesNo need for anhydrous conditions, robust, simplified process. nih.govStill uses triphosgene.
Phosgene-Free SynthesisBoc-amino acid, T3PSafe, non-toxic byproducts, high purity, easy workup. nih.govNewer method, may require further optimization for scale-up.

Exploration of New Polypeptide Architectures and Functions

The advancements in controlled NCA-ROP are enabling the creation of increasingly complex and functional polypeptide architectures far beyond simple linear chains. nih.govrsc.org The ability to precisely tailor the structure of polypeptides derived from Fmoc-L-Ala-NCA is critical for their use in advanced applications. rsc.org

Future research is exploring a diverse range of structures:

Block Copolymers : Living polymerization techniques are ideal for synthesizing well-defined block copolymers. illinois.edu For example, amphiphilic poly(alanine)-poly(ethylene glycol)-poly(alanine) (PAla-PEG-PAla) triblock copolymers can be created, which self-assemble into higher-order structures for applications in drug delivery. researchgate.netuni-halle.de

Branched and Cyclic Architectures : The versatility of NCA chemistry allows for the fabrication of non-linear structures, including star-shaped polymers, polymer brushes (where polypeptide chains are grafted from a polymer backbone), and even highly branched dendrigraft structures. nih.govresearchgate.net Cyclic polypeptides are also an area of active investigation. nih.gov

Hybrid Materials : New catalytic methods are opening doors to novel hybrid materials. The use of MOFs as catalysts results in the direct formation of MOF-polypeptide core-shell particles. nih.gov Polypeptide chains can also be grafted from other materials to combine the properties of different polymer classes. researchgate.net

These diverse architectures are being developed to serve specific functions. Poly-L-alanine itself is an effective catalyst for certain industrial reactions. nih.gov In the biomedical field, stimuli-responsive polypeptides that change their properties in response to pH or temperature are being designed for targeted therapies. nih.gov The inherent biocompatibility and biodegradability of polypeptides make them prime candidates for applications in tissue engineering, gene therapy, and as advanced antimicrobial agents. springernature.comnih.govnih.gov

Integration of Polypeptides with Other Advanced Materials and Systems

The integration of poly(L-alanine), synthesized from the ring-opening polymerization of L-alanine N-carboxyanhydride (Ala-NCA), with other materials is a key strategy for creating advanced functional systems with tailored properties. researchgate.netrsc.org This approach combines the unique structural and biological characteristics of the polypeptide with the functional attributes of other polymers, inorganic nanoparticles, or surfaces. The resulting hybrid materials exhibit enhanced performance and expanded applicability in fields ranging from biomedicine to materials science. nih.govnih.gov

Block Copolymers for Advanced Self-Assembly

A primary method for integration is the synthesis of block copolymers, where poly(L-alanine) chains are covalently linked to other polymer segments. sigmaaldrich.com This technique is particularly powerful for creating amphiphilic macromolecules that can self-assemble into well-defined nanostructures.

Amphiphilic Block Copolymers : Poly(L-alanine), being hydrophobic, is often copolymerized with hydrophilic polymers like poly(ethylene glycol) (PEG). sigmaaldrich.comjlu.edu.cn The resulting PEG-poly(L-alanine) diblock or triblock copolymers are amphiphilic and can self-assemble in aqueous solutions to form structures such as micelles, vesicles, and gels. sigmaaldrich.com These nanostructures serve as robust carriers for hydrophobic drugs, encapsulating the therapeutic agent within the hydrophobic poly(L-alanine) core while the hydrophilic PEG corona provides stability and biocompatibility. sigmaaldrich.comtandfonline.com Similarly, block copolymers with polymethyl methacrylate (B99206) (PMMA) have been developed to encapsulate natural products within their micellar core. tandfonline.com

Biodegradable Copolymers : Integration with biodegradable polyesters, such as poly(ε-caprolactone) and poly(l-lactic acid), results in copolymers with tunable mechanical properties and degradation rates. upc.edunih.govscientific.net Copolymers of L-alanine and ε-caprolactone have been synthesized for use as photo-crosslinkable resins to fabricate scaffolds for osteochondral implants. nih.gov By adjusting the monomer ratio, the stiffness and degradation profile of the material can be precisely controlled. nih.gov

Control of Nanoassembly : The stereochemistry of the alanine (B10760859) monomer can be used to influence the final structure. Incorporating D-alanine into a poly(L-alanine) block copolymer can alter the secondary structure and, consequently, the nano-assembly and enzymatic degradation behavior of the material. rsc.org

Stimuli-Responsive Systems and Hydrogels

Polypeptides containing L-alanine can be integrated into "smart" materials that respond to external stimuli like pH, temperature, or specific molecules. researchgate.net

pH and Temperature-Responsive Hydrogels : While poly(L-alanine) itself is not strongly responsive, copolymers incorporating alanine derivatives or other responsive monomers can form intelligent hydrogels. For instance, polymers based on N-methacryloyl-L-alanine can exhibit tunable lower critical solution temperature (LCST) behavior in response to changes in pH and the presence of CO2. researchgate.net These hydrogels are three-dimensional networks capable of absorbing large amounts of water and are valuable in tissue engineering and drug delivery. youtube.commdpi.com

Controlling Molecular Transport : Poly(L-alanine) has been used to modify the surface of nanoporous colloidal films. researchgate.net The polypeptide chains grafted within the pores can change their conformation in response to environmental cues, thereby controlling the transport of molecules and ions through the nanoporous structure. researchgate.net

Bioactive Surfaces and Coatings

Grafting poly(L-alanine) or alanine-containing peptides onto the surfaces of other materials is a powerful strategy to enhance their biocompatibility and direct biological responses.

Guiding Cellular Behavior : The surfaces of biomedical implants, often made from materials like poly-l-lactide acid (PLLA), can be modified by grafting bioactive peptides that include alanine residues. aip.org These peptide sequences can mimic motifs from extracellular matrix proteins, promoting specific cell adhesion, proliferation, and differentiation, which is crucial for successful tissue integration and regeneration. aip.orgfrontiersin.org

Improving Adsorption Properties : Chitosan microspheres have been modified by grafting poly(N-methacryloyl-L-alanine acid) onto their surface. nih.gov This modification introduces more adsorption sites and increases the specific surface area, creating a novel adsorbent material for the effective removal of trace heavy metal ions from solutions. nih.gov

Hybrid Scaffolds and Nanocomposites for Tissue Engineering

Poly(L-alanine) is integrated into composite materials to create scaffolds that support tissue regeneration. These scaffolds often mimic the complex structure of the natural extracellular matrix (ECM).

Scaffolds for Bone and Cartilage : Copolymers of alanine and ε-caprolactone have been used to develop platforms for replicating the complex 3D architecture of osteochondral tissue. nih.gov These materials can be processed using techniques like two-photon polymerization to create highly defined scaffold structures. nih.gov

Polymer-Silicate Nanocomposites : The development of polymer-silicate nanocomposites is an emerging area where the incorporation of polypeptides can enhance biological activity and mechanical properties for biomedical applications.

Functional Bioplastics

To address the environmental impact of conventional plastics, research has explored the integration of polypeptides with other units to create novel bioplastics. Polypeptides containing alanine and periodic nylon units have been synthesized through chemoenzymatic polymerization. researchgate.netrsc.org These materials exhibit thermal plasticity, allowing them to be processed like conventional thermoplastics, while also being biodegradable. rsc.org The length of the nylon unit can be varied to significantly alter the thermal properties of the resulting bioplastic. rsc.org

Q & A

Q. What are the critical considerations for synthesizing Fmoc-L-Alanine NCA with high purity?

The synthesis requires precise control of cyclization conditions using activating agents like triphosgene. Key steps include:

  • Protecting the α-amino group with Fmoc via Fmoc-Cl in aqueous acetone .
  • Avoiding Lossen rearrangement by using optimized reagents (e.g., Fmoc-OASUD) to prevent impurities .
  • Purification via recrystallization in chloroform at low temperatures (–40°C) to achieve ≥90% yield .
    Characterization by 1^1H-NMR and 13^13C-NMR is essential to confirm structural integrity .

Q. How can researchers characterize Fmoc-L-Alanine NCA and its polymeric products?

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to assess purity and detect byproducts (e.g., dimers) .
  • Spectroscopy : 1^1H-NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and FT-IR (C=O stretch at 1,780–1,820 cm1^{-1}) confirm monomer integrity .
  • Mass Spectrometry : MALDI-TOF MS determines molecular weight distribution and end-group fidelity in polypeptides .

Q. What initiation systems are effective for NCA polymerization?

  • Primary amines : n-Hexylamine initiates polymerization via the normal amine mechanism (NAM), achieving 90% conversion in 2 h under N2_2 flow .
  • Transition metal catalysts : Nickel(II) complexes enable living polymerization with narrow dispersity (Đ < 1.2) .
  • Glovebox-free methods : N2_2 flow accelerates CO2_2 removal, reducing reaction time from 14 h to 2 h .

Advanced Research Questions

Q. How do living polymerization systems improve control over polypeptide architecture?

Living systems (e.g., primary amine or transition metal initiators) enable:

  • Block copolymers : Sequential addition of NCAs yields diblock/triblock structures with defined phase separation .
  • Molecular weight control : Adjusting monomer-to-initiator ratios produces polypeptides with MnM_n = 5–50 kDa .
  • Hybrid materials : Integration with RAFT or ATRP creates polypeptide-polymer conjugates for biomedical applications .
    Recent advancements in organometallic catalysts further enhance stereochemical control .

Q. What strategies mitigate molecular weight dispersity in NCA polymerizations?

  • Kinetic optimization : Maintain [NCA]/[initiator] ratios >50 to suppress chain termination .
  • Solvent selection : Low-dielectric solvents (e.g., toluene) stabilize propagating amino termini, reducing side reactions .
  • Temperature control : Polymerization at 0–4°C minimizes thermal decomposition of NCAs .

Q. How do computational studies inform NCA polymerization mechanisms?

DFT calculations reveal:

  • Rate-determining step : Amine addition to the C5 carbonyl (activation energy ≈60 kcal/mol) governs polymerization speed .
  • Secondary amines : Lower energy barriers (ΔΔG ≈2 kcal/mol vs. primary amines) enable faster initiation .
  • Copolymerization : Reactivity ratios (r1_1 × r2_2 ≈1) predict random incorporation of mixed NCAs (e.g., Ala-NCA and Sar-NCA) .

Q. How can stimuli-responsive polypeptides be engineered using Fmoc-L-Alanine NCA?

  • pH sensitivity : Incorporate tert-butyl ester groups for post-polymerization deprotection to carboxylic acids .
  • Thermoresponsiveness : Design block copolymers with LCST behavior (e.g., poly(γ-benzyl-L-glutamate)-b-poly(N-isopropylacrylamide)) .
  • Biomolecule interactions : Glycopolypeptides with saccharide pendants enable targeted drug delivery via lectin binding .

Q. How should researchers address contradictions in reported polymerization rates?

Discrepancies often arise from:

  • Initiator systems : Primary amines (n-hexylamine) vs. transition metals yield different rate profiles .
  • CO2_2 removal : N2_2-flow methods accelerate polymerization 7-fold compared to glovebox conditions .
  • Solvent polarity : Low-dielectric solvents (ε < 5) stabilize helical intermediates, altering reaction kinetics .
    Standardize reaction parameters (solvent, temperature, [monomer]) for direct comparisons.

Q. What are the key challenges in translating Fmoc-L-Alanine NCA polymers to biomedical applications?

  • Biodegradability : Enzymatic cleavage of peptide bonds requires α-helix or β-sheet secondary structures .
  • Immunogenicity : Fmoc groups may elicit immune responses; post-polymerization deprotection (e.g., piperidine treatment) is often necessary .
  • Scalability : Continuous-flow reactors improve reproducibility for GMP-compliant synthesis .

Q. How can researchers ensure safe handling of Fmoc-L-Alanine NCA?

  • Storage : Keep desiccated at –20°C to prevent moisture-induced decomposition .
  • Exposure mitigation : Use fume hoods for NCA synthesis (phosgene derivatives) and monitor CO2_2 levels during polymerization .
  • First aid : For inhalation exposure, administer oxygen and seek immediate medical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.